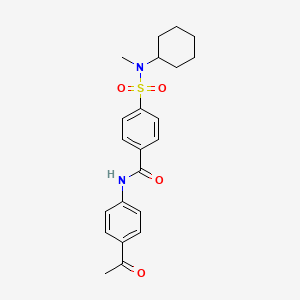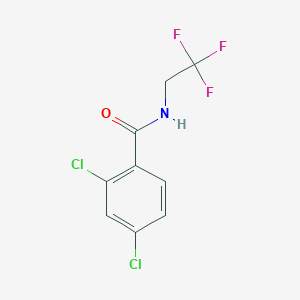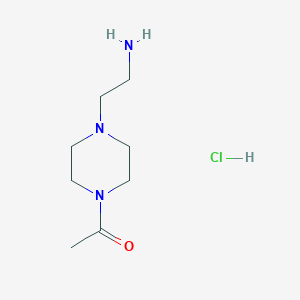
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 148716-35-2 . It has a molecular weight of 171.24 and its IUPAC name is 2-(4-acetyl-1-piperazinyl)ethanamine . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.24 . The physical form of the compound is oil .Applications De Recherche Scientifique
Anti-HIV Activity
Nitroimidazoles research highlights the synthesis of derivatives involving 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride for developing new non-nucleoside reverse transcriptase inhibitors targeting HIV. This includes efforts to produce compounds with enhanced anti-HIV-1 and anti-HIV-2 activities by modifying the molecule to include various substituents aiming at improving efficacy against the virus in MT-4 cells (Al-Masoudi et al., 2007).
Antimicrobial and Antifungal Studies
Research has also focused on the antimicrobial potential of derivatives, including studies on transition metal dithiocarbamate complexes bearing the compound, showing medium to very strong fluorescence and significant antibacterial activity against pathogens like S. aureus and B. subtilis, and antifungal activity against strains like C. albicans and A. niger. These findings suggest the compound’s utility in developing antibacterial and antifungal agents with potential applications in treating infections (Verma & Singh, 2015).
Anticancer Applications
Derivatives of this compound have been investigated for their anticancer properties, particularly against breast cancer cells. A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety showed promising antiproliferative agents in comparison with cisplatin, indicating the compound’s role in synthesizing potential anticancer agents (Yurttaş et al., 2014).
Electrochemical Synthesis Applications
Electrochemical synthesis studies utilizing this compound have led to the development of new phenylpiperazine derivatives through environmentally friendly methods. This showcases the compound’s versatility in synthesizing new molecules with potential biological activities via green chemistry approaches (Nematollahi & Amani, 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSSTUXZMKJAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)
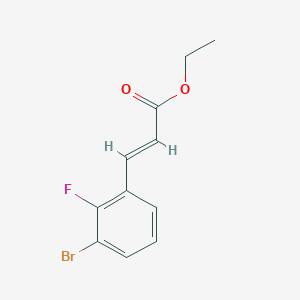
![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)
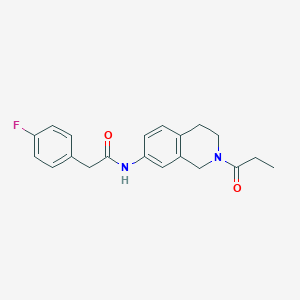
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2731387.png)
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2731391.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)

